molecular formula C14H13NO B12953081 4-(3-Pyridinyl)-benzenepropanal

4-(3-Pyridinyl)-benzenepropanal

Cat. No.: B12953081
M. Wt: 211.26 g/mol
InChI Key: HLQZSUZQNKALJW-UHFFFAOYSA-N
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Properties

Molecular Formula

C14H13NO

Molecular Weight

211.26 g/mol

IUPAC Name

3-(4-pyridin-3-ylphenyl)propanal

InChI

InChI=1S/C14H13NO/c16-10-2-3-12-5-7-13(8-6-12)14-4-1-9-15-11-14/h1,4-11H,2-3H2

InChI Key

HLQZSUZQNKALJW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=CC=C(C=C2)CCC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenepropanal, 4-(3-pyridinyl)- can be achieved through several methods. One common approach involves the cross-coupling of aryl bromides with pyridyl aluminum reagents in the presence of palladium acetate (Pd(OAc)2) and tri(o-tolyl)phosphine (P(o-tolyl)3) as catalysts . This method provides a straightforward route to obtain the desired product with good yields.

Industrial Production Methods

Industrial production of Benzenepropanal, 4-(3-pyridinyl)- typically involves large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure consistent reaction conditions and high throughput. The use of advanced catalysts and optimized reaction parameters helps in achieving high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzenepropanal, 4-(3-pyridinyl)- undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Concentrated sulfuric acid (H2SO4) for sulfonation, nitric acid (HNO3) for nitration, and halogens (Cl2, Br2) for halogenation.

Major Products Formed

    Oxidation: 3-(4-pyridin-3-ylphenyl)propanoic acid.

    Reduction: 3-(4-pyridin-3-ylphenyl)propanol.

    Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

Benzenepropanal, 4-(3-pyridinyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzenepropanal, 4-(3-pyridinyl)- involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The aromatic rings can also participate in π-π interactions with aromatic residues in proteins, influencing their function and activity .

Comparison with Similar Compounds

Similar Compounds

    Benzenepropanal: Lacks the pyridine ring, making it less versatile in terms of reactivity and applications.

    4-(3-Pyridinyl)benzaldehyde: Contains a pyridine ring but lacks the propanal group, limiting its potential for further functionalization.

Uniqueness

Benzenepropanal, 4-(3-pyridinyl)- is unique due to the presence of both a benzene ring and a pyridine ring, along with an aldehyde group.

Biological Activity

4-(3-Pyridinyl)-benzenepropanal is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C12H13N
  • Molecular Weight : 185.24 g/mol
  • IUPAC Name : 4-(3-pyridinyl)benzenepropanal
  • Structure : The compound features a benzene ring substituted with a pyridine moiety and an aldehyde group, which may influence its biological interactions.

The biological activity of 4-(3-Pyridinyl)-benzenepropanal is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the pyridine ring can enhance binding affinity due to its electron-withdrawing properties, potentially leading to increased metabolic stability and altered pharmacokinetics.

Antimicrobial Activity

Research indicates that 4-(3-Pyridinyl)-benzenepropanal exhibits antimicrobial properties. In vitro studies have shown effectiveness against several bacterial strains, suggesting potential applications in treating infections.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

Preliminary studies suggest that this compound may have anticancer properties. In cell line assays, it has shown cytotoxic effects against various cancer types, including breast and prostate cancer cells.

Case Study : A study conducted on MDA-MB-231 breast cancer cells demonstrated that treatment with 4-(3-Pyridinyl)-benzenepropanal resulted in a significant reduction in cell viability (p < 0.05), indicating its potential as an anticancer agent.

Toxicological Studies

Toxicological assessments reveal that while 4-(3-Pyridinyl)-benzenepropanal shows promising biological activity, it also presents certain toxicity risks. Acute toxicity studies in animal models indicate that high doses can lead to adverse effects such as liver damage and gastrointestinal disturbances.

Dose (mg/kg) Observed Effects
50No significant effect
100Mild liver enzyme elevation
200Severe gastrointestinal distress

Structure-Activity Relationship (SAR)

The biological activity of 4-(3-Pyridinyl)-benzenepropanal can be influenced by modifications in its structure. SAR studies suggest that alterations in the pyridine or benzene moieties can significantly impact its efficacy and selectivity for biological targets.

Key Findings :

  • Substitution on the pyridine ring enhances antimicrobial activity.
  • Modifications to the aldehyde group can improve anticancer efficacy.

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